molecular formula C10H6Cl2N2OS B10978087 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide CAS No. 50350-38-4

3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B10978087
CAS No.: 50350-38-4
M. Wt: 273.14 g/mol
InChI Key: ACVZTCINHFMPQD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a thiazole ring at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-aminothiazole.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.

    Amide Bond Formation: The activated 3,4-dichlorobenzoic acid reacts with 2-aminothiazole to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

    Quality Control: Analytical methods like HPLC and NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride can be used to modify the thiazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. The thiazole ring and dichlorobenzamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.

    3,4-Dichloro-N-(1,2-thiazol-2-yl)benzamide: Variation in the thiazole ring structure.

    3,4-Dichloro-N-(1,3-oxazol-2-yl)benzamide: Replacement of the thiazole ring with an oxazole ring.

Uniqueness

3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

50350-38-4

Molecular Formula

C10H6Cl2N2OS

Molecular Weight

273.14 g/mol

IUPAC Name

3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6Cl2N2OS/c11-7-2-1-6(5-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)

InChI Key

ACVZTCINHFMPQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Cl)Cl

Origin of Product

United States

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